9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt
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Overview
Description
9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt is a complex organic compound that features a boron atom integrated into a bicyclic structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt typically involves multiple steps, starting with the protection of glucose. The key steps include:
Protection of Glucose: The glucose molecule is protected by forming 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose.
Formation of Boratabicyclo Structure: The protected glucose derivative is then reacted with boron-containing reagents to form the boratabicyclo structure.
Potassium Salt Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained.
Chemical Reactions Analysis
Types of Reactions
9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology and Medicine
In biological and medical research, the compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, which can alter their function and activity. This property is particularly useful in therapeutic applications, where the compound can selectively target and modify specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A precursor in the synthesis of the target compound.
Diacetone-D-glucose: Another protected glucose derivative used in similar synthetic applications.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: A similar compound with different protective groups and structural features.
Uniqueness
The uniqueness of 9-O-(1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane potassium salt lies in its boron-containing bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
CAS No. |
101696-41-7 |
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Molecular Formula |
C20H34BO6.K |
Molecular Weight |
420.39 |
Origin of Product |
United States |
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